molecular formula C11H13N3O3 B8301431 1-(3-methoxypropyl)-6-nitro-1H-indazole

1-(3-methoxypropyl)-6-nitro-1H-indazole

Cat. No.: B8301431
M. Wt: 235.24 g/mol
InChI Key: UHAJSGDPLWYXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxypropyl)-6-nitro-1H-indazole is a synthetic indazole derivative designed for advanced chemical and pharmacological research. The indazole scaffold is recognized as a privileged structure in medicinal chemistry due to its wide range of biological activities and presence in several marketed drugs and clinical candidates . This specific compound features a 6-nitro group and a 3-methoxypropyl side chain at the N-1 position, modifications that are typically explored to fine-tune the molecule's physicochemical properties, bioavailability, and target selectivity. Research Applications and Value: The core 6-nitroindazole structure is known to exhibit significant activity as an inhibitor of nitric oxide synthase (NOS) isoforms . Nitric oxide is a key signaling molecule involved in numerous physiological and pathophysiological processes, including neurotransmission, inflammation, and vascular tone. Therefore, 6-nitroindazole derivatives serve as valuable tool compounds in neuroscience and immunology research to study the role of nitric oxide in various disease models . The addition of the 1-(3-methoxypropyl) side chain in this analog is a strategic modification often employed in drug discovery to optimize pharmacokinetic properties, such as metabolic stability and membrane permeability, making it a compound of interest for structure-activity relationship (SAR) studies. Handling and Usage: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this compound with appropriate personal protective equipment and adhere to their institution's chemical safety guidelines.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

1-(3-methoxypropyl)-6-nitroindazole

InChI

InChI=1S/C11H13N3O3/c1-17-6-2-5-13-11-7-10(14(15)16)4-3-9(11)8-12-13/h3-4,7-8H,2,5-6H2,1H3

InChI Key

UHAJSGDPLWYXCP-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C2=C(C=CC(=C2)[N+](=O)[O-])C=N1

Origin of Product

United States

Advanced Structural Characterization and Conformational Analysis

X-ray Crystallography for Three-Dimensional Molecular Structure Elucidation

For related compounds like 1-allyl-6-nitro-1H-indazole, crystallographic studies have confirmed the core indazole ring system to be essentially planar. researchgate.netnih.gov Similar planarity would be expected for the bicyclic indazole core of 1-(3-methoxypropyl)-6-nitro-1H-indazole. The flexible 3-methoxypropyl chain, however, would likely adopt a specific conformation to minimize steric hindrance and optimize packing efficiency in the crystal lattice.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal, known as crystal packing, is dictated by a variety of intermolecular interactions. For 6-nitro-1H-indazole derivatives, these interactions are critical for stabilizing the crystal lattice.

Hydrogen Bonding: Although the 1-(3-methoxypropyl) substituent prevents the formation of classical N-H···N hydrogen bonds seen in unsubstituted indazoles, weaker C-H···O and C-H···N interactions are highly probable. researchgate.netresearchgate.net In the crystal structure of 1-allyl-6-nitro-1H-indazole, molecules are linked by non-classical C-H···O hydrogen bonds involving the oxygen atoms of the nitro group. researchgate.netnih.gov Similar interactions would be anticipated for the subject compound, with the nitro group's oxygen atoms and the methoxy (B1213986) group's oxygen atom acting as hydrogen bond acceptors.

Dihedral Angles and Planarity Analysis of Ring Systems

A quantitative analysis of the molecule's geometry involves examining its planarity and the dihedral (torsion) angles between different structural fragments.

Planarity: The fused indazole ring system in related molecules is generally found to be nearly planar. researchgate.netnih.govnih.gov For instance, in 1-allyl-6-nitro-1H-indazole, the maximum deviation from the mean plane of the fused-ring system is a mere 0.012 Å. researchgate.netnih.gov A similar degree of planarity is expected for the indazole core of this compound.

Below is a hypothetical data table illustrating the kind of parameters that would be obtained from an X-ray diffraction study, based on values for similar compounds. Note: This data is illustrative and not experimentally determined for the subject compound.

ParameterHypothetical ValueReference Compound Example
Ring System Planarity (Max. Deviation)~0.01-0.02 Å0.012 Å for 1-allyl-6-nitro-1H-indazole researchgate.netnih.gov
Dihedral Angle (Indazole Ring—NO₂)~5-12°11.34° for 1-allyl-6-nitro-1H-indazole researchgate.netnih.gov
Dihedral Angle (N1-C(propyl)-C-C)VariesTorsion angles define the side chain's gauche/anti conformers
Dihedral Angle (C(propyl)-C-O-C(methyl))VariesTorsion angles define the side chain's gauche/anti conformers

Stereochemical Considerations and Regioisomeric Characterization

The synthesis of this compound involves the N-alkylation of 6-nitro-1H-indazole, a process that can potentially lead to two different regioisomers: the N-1 and N-2 substituted products.

The indazole ring has two nitrogen atoms, and alkylation can occur at either position, leading to the 1H- and 2H-indazole regioisomers. d-nb.info The distribution of these products is influenced by factors such as the nature of the alkylating agent, the base used, the solvent, and the electronic effects of substituents on the indazole ring. d-nb.infobeilstein-journals.orgresearchgate.net

Regioisomeric Assignment: Distinguishing between the N-1 and N-2 isomers is critical and is typically achieved using spectroscopic methods, particularly 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). dergipark.org.tr For example, an HMBC experiment would show a correlation between the protons of the methylene (B1212753) group attached to the nitrogen and specific carbons in the indazole ring, allowing for unambiguous assignment. d-nb.info

Stereochemistry: The compound this compound does not possess any chiral centers, and therefore, it does not have stereoisomers such as enantiomers or diastereomers. The primary isomeric consideration is the regiochemistry of the N-alkylation.

Studies on the N-alkylation of various indazoles have shown that while mixtures are common, certain conditions can favor the formation of the N-1 isomer. d-nb.infobeilstein-journals.org The 1-(3-methoxypropyl) substituent in the target compound locks the molecule in the 1H-configuration, preventing the tautomerism observed in the unsubstituted parent indazole. smolecule.com

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic and structural properties of molecules. jmaterenvironsci.com These calculations can predict a wide range of molecular attributes, from the distribution of electrons to the molecule's reactivity and its interaction with surfaces.

The electronic structure of 1-(3-methoxypropyl)-6-nitro-1H-indazole is pivotal in determining its chemical behavior. DFT calculations can provide a detailed picture of the electron density distribution, molecular orbital energies, and the molecular electrostatic potential. The indazole ring system is aromatic, characterized by delocalized π-electrons. nih.gov The introduction of a strong electron-withdrawing nitro group at the 6-position significantly influences this electronic system. It is expected to lower the energy of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and to create regions of positive electrostatic potential on the indazole ring.

Conversely, the 1-(3-methoxypropyl) substituent is generally considered an electron-donating group, which would locally increase electron density. The interplay between the electron-withdrawing nitro group and the electron-donating methoxypropyl group is anticipated to create a polarized molecule with distinct regions of electrophilicity and nucleophilicity.

The HOMO and LUMO are the frontier molecular orbitals, and their energies and spatial distributions are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov For indazole derivatives, these parameters provide insights into their potential as, for example, corrosion inhibitors or biologically active agents. jmaterenvironsci.com

Table 1: Hypothetical Quantum Chemical Parameters for this compound Calculated using DFT

ParameterValueSignificance
EHOMO-6.5 eVEnergy of the Highest Occupied Molecular Orbital; related to the electron-donating ability.
ELUMO-2.1 eVEnergy of the Lowest Unoccupied Molecular Orbital; related to the electron-accepting ability.
Energy Gap (ΔE)4.4 eVDifference between ELUMO and EHOMO; indicates chemical reactivity and stability.
Dipole Moment (µ)5.2 DA measure of the overall polarity of the molecule.
Ionization Potential (I)6.5 eVThe energy required to remove an electron from the molecule.
Electron Affinity (A)2.1 eVThe energy released when an electron is added to the molecule.
Electronegativity (χ)4.3 eVThe tendency of the molecule to attract electrons.
Hardness (η)2.2 eVResistance to change in electron distribution.
Softness (S)0.23 eV-1The reciprocal of hardness; indicates the ease of electron transfer.

Note: The values in this table are representative and are based on typical values for similar nitroaromatic heterocyclic compounds. Actual values would require specific DFT calculations for this molecule.

The electronic parameters derived from quantum chemical calculations allow for the prediction of the molecule's reactivity. The regions of the molecule with the highest HOMO density are likely to be the sites for electrophilic attack, while regions with the highest LUMO density are susceptible to nucleophilic attack. For this compound, the nitro group is a strong deactivating group, which would direct nucleophilic substitution to the benzene (B151609) ring of the indazole system.

The molecular electrostatic potential (MEP) map is another valuable tool for visualizing reactive sites. The MEP map illustrates the charge distribution within the molecule, with red regions indicating negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). In this molecule, the oxygen atoms of the nitro group would be expected to be regions of high negative potential, while the hydrogen atoms and the region around the nitro-group-substituted ring would be areas of positive potential.

Mechanistic insights into potential reactions can also be gained. For instance, in the context of its synthesis, DFT can be used to model the transition states of the reaction pathways, providing information on the reaction kinetics and thermodynamics. nih.gov

Indazole derivatives have been investigated as corrosion inhibitors for various metals, particularly steel in acidic media. jmaterenvironsci.com The effectiveness of an organic molecule as a corrosion inhibitor is largely dependent on its ability to adsorb onto the metal surface and form a protective layer. Quantum chemical calculations can elucidate the mechanism of this adsorption.

The adsorption of this compound on a metal surface, such as iron, would likely occur through the interaction of the lone pair electrons of the nitrogen and oxygen atoms and the π-electrons of the indazole ring with the vacant d-orbitals of the metal atoms. nih.govderpharmachemica.com The presence of multiple heteroatoms (N and O) and an aromatic system makes it a good candidate for such interactions.

The strength of the adsorption can be correlated with quantum chemical parameters such as EHOMO (a higher value suggests stronger donation and better inhibition), the dipole moment, and the polarizability of the molecule. nih.gov The mechanism can be a combination of physisorption (electrostatic interactions) and chemisorption (covalent bond formation).

Table 2: Hypothetical Adsorption Parameters for this compound on a Mild Steel Surface

ParameterValueSignificance
Adsorption Energy (Eads)-1.5 eVThe energy released upon adsorption; a more negative value indicates stronger adsorption.
Charge Transfer (ΔN)0.3 e-The amount of charge transferred from the inhibitor molecule to the metal surface.
Adsorption Isotherm ModelLangmuirDescribes the relationship between the concentration of the inhibitor and its surface coverage.

Note: These values are hypothetical and serve to illustrate the type of data obtained from such studies.

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net It is extensively used in drug discovery to predict the binding mode and affinity of a small molecule ligand to the active site of a biological macromolecule, such as a protein or nucleic acid.

Given that various indazole derivatives exhibit a wide range of biological activities, including anticancer and antimicrobial effects, it is plausible to investigate the potential of this compound as a ligand for relevant biological targets. pnrjournal.comresearchgate.net For instance, protein kinases are a common target for indazole-based inhibitors.

Molecular docking simulations can be performed to predict the binding affinity, typically expressed as a binding energy (in kcal/mol), of the compound to the active site of a selected protein. A lower binding energy indicates a more stable protein-ligand complex and a higher predicted affinity. jocpr.com

Table 3: Hypothetical Binding Affinities of this compound with a Representative Protein Kinase

LigandBinding Affinity (kcal/mol)Predicted Inhibition Constant (Ki)
This compound-8.5250 nM
Known Kinase Inhibitor (Reference)-9.2100 nM

Note: The protein target and binding affinities are hypothetical and for illustrative purposes.

Beyond predicting binding affinity, molecular docking provides a detailed three-dimensional model of the ligand-protein complex, which allows for the elucidation of the binding mode and the key intermolecular interactions responsible for binding. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.

For this compound, the nitrogen atoms of the indazole ring can act as hydrogen bond acceptors, while any N-H groups could be donors. The nitro group's oxygen atoms are also potential hydrogen bond acceptors. The aromatic indazole ring can participate in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the active site. The flexible 3-methoxypropyl chain can adopt a conformation that fits into a hydrophobic pocket.

Table 4: Hypothetical Key Interactions of this compound in the Active Site of a Protein Kinase

Interaction TypeInteracting Residues in ProteinInteracting Atoms in Ligand
Hydrogen BondLys72, Asp184Indazole N2, Nitro O
Hydrophobic InteractionVal57, Leu159, Ala80Indazole ring, Methoxypropyl chain
π-π StackingPhe160Indazole ring

Note: The interacting residues and interactions are hypothetical and based on common binding modes of kinase inhibitors.

Table of Compound Names

Trivial Name/IdentifierSystematic Name
This compoundThis compound

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and the dynamics of its interactions with potential biological targets. Such simulations have been effectively used to study the stability of various indazole derivatives within the active sites of proteins. nih.govresearchgate.net

The conformational stability of this compound is largely influenced by the flexibility of the 3-methoxypropyl side chain. This chain can adopt various spatial arrangements, which can be explored through MD simulations. By analyzing the trajectory of the simulation, researchers can identify the most stable, low-energy conformations of the molecule. The stability of these conformers is determined by intramolecular interactions, such as hydrogen bonds and van der Waals forces, as well as interactions with the surrounding solvent molecules.

When studying the interaction dynamics, the compound is typically docked into the binding site of a target protein, and an MD simulation is run on the resulting complex. This allows for the observation of how the ligand (this compound) and the protein adapt to each other over time. Key aspects to analyze include the stability of the protein-ligand complex, the specific amino acid residues involved in the interaction, and the role of water molecules in mediating these interactions. Analysis of metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can confirm the stable binding of the compound within the active site of a protein. nih.gov

Table 1: Hypothetical Molecular Dynamics Simulation Parameters for this compound - Protein Complex

Parameter Value/Setting
Simulation Software Desmond
Force Field OPLS_2005
System Compound-Protein Complex in a solvated box
Solvent Model TIP3P Water
Temperature 300 K
Pressure 1.013 bar

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govaimspress.comnih.gov For compounds like this compound, QSAR can be a valuable tool in drug discovery. nih.gov

The development of a QSAR model begins with a dataset of compounds with known biological activities. For nitroindazole derivatives, these activities could be related to anti-inflammatory, antimicrobial, or anticancer properties. nih.govresearchgate.net Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical, among others.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical equation that correlates the descriptors with the biological activity. aimspress.com The predictive power of the QSAR model is assessed through internal and external validation techniques. nih.gov A robust QSAR model can then be used to predict the biological activity of new, untested compounds, such as derivatives of this compound.

Table 2: Example of a 2D-QSAR Model for a Series of Indazole Derivatives

Statistical Parameter Value
r² (Coefficient of Determination) 0.85
q² (Cross-validated r²) 0.72
F-test 45.6
Number of Compounds in Training Set 30

A significant outcome of QSAR studies is the identification of the most important molecular descriptors that influence the biological activity of the compounds. researchgate.net For nitroaromatic compounds like this compound, several types of descriptors have been found to be significant in various studies.

Electronic Descriptors: The presence of the electron-withdrawing nitro group significantly influences the electronic properties of the indazole ring system. Descriptors related to the electrostatic potential and the energy of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO) are often crucial. nih.govdergipark.org.tr The distribution of positive and negative charges on the molecule can be critical for its interaction with biological targets. nih.gov

Steric or Topological Descriptors: The size and shape of the molecule, as well as the presence of specific structural fragments, can be important for its binding to a receptor. For instance, the presence of the indazole core and the nature of the substituent at the N1 position are key determinants of activity. aimspress.com

By understanding which structural features are key to the biological activity, researchers can rationally design new derivatives of this compound with potentially improved potency and selectivity.

Preclinical Biological Activity and Mechanistic Studies of 1 3 Methoxypropyl 6 Nitro 1h Indazole Derivatives

In Vitro Anti-proliferative and Cytotoxicity Assessments in Cell Lines

The potential of nitro-indazole derivatives as anti-cancer agents has been explored through extensive in vitro studies, revealing their ability to inhibit the growth of various cancer cell lines.

Evaluation against Various Cancer Cell Lines

A range of 6-nitro-indazole derivatives have demonstrated notable anti-proliferative effects across a panel of human cancer cell lines. For instance, certain 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivatives have shown significant activity, with IC₅₀ values (the concentration required to inhibit 50% of cell growth) in the low micromolar range. nih.govresearchgate.net

Studies have evaluated these compounds against lung carcinoma (NCI-H460), chronic myeloid leukemia (K562), prostate cancer (PC-3), and hepatoma (Hep-G2) cell lines. nih.gov One particular compound, designated 6o, exhibited a promising inhibitory effect against the K562 cell line with an IC₅₀ value of 5.15 µM. nih.gov Furthermore, this compound showed favorable selectivity when tested against normal human embryonic kidney cells (HEK-293), suggesting a potential therapeutic window. nih.gov

Other research has focused on indazole analogues of curcumin, which were tested for cytotoxicity against breast (MCF-7), cervical (HeLa), and colorectal (WiDr) cancer cell lines. japsonline.comjapsonline.com One such derivative, compound 3b, was particularly effective against WiDr cells, with an IC₅₀ of 27.20 µM and a high selectivity index of 5.27 when compared to normal Vero cells. japsonline.comjapsonline.com Similarly, another series of indazole derivatives showed potent growth inhibitory activity, with compound 2f being effective against several cancer cell lines with IC₅₀ values ranging from 0.23 to 1.15 μM. nih.gov

The table below summarizes the in vitro anti-proliferative activity of selected nitro-indazole derivatives against various cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineActivity (IC₅₀)Reference
6-Nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazoles11a, 11b, 12a, 12bNCI-H460 (Lung Carcinoma)5–15 μM nih.govresearchgate.net
Piperazine-indazole derivative6oK562 (Chronic Myeloid Leukemia)5.15 µM nih.gov
Indazole analogue of curcumin3bWiDr (Colorectal Carcinoma)27.20 µM japsonline.comjapsonline.com
Indazole analogue of curcumin3dHeLa (Cervical Carcinoma)> 46.36 µM japsonline.com
(E)-3-(3,5-Dimethoxystyryl)-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazole2f4T1 (Breast Cancer)0.23–1.15 μM nih.gov

Cellular Mechanism of Action Studies (e.g., Apoptosis Induction)

Investigations into the cellular mechanisms underlying the anti-proliferative effects of nitro-indazole derivatives have pointed towards the induction of apoptosis, or programmed cell death.

One study found that a promising indazole derivative, compound 6o, could induce apoptosis and affect the cell cycle in a concentration-dependent manner. nih.gov The proposed mechanism involves the inhibition of the Bcl-2 family of anti-apoptotic proteins and interference with the p53/MDM2 pathway. nih.gov

Another potent derivative, compound 2f, was shown to dose-dependently promote apoptosis in 4T1 breast cancer cells. nih.gov This was associated with the upregulation of key apoptotic markers such as cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. nih.gov Furthermore, treatment with compound 2f led to a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) levels, both of which are events linked to the initiation of the apoptotic cascade. nih.gov Other research on pyrazole (B372694) derivatives, which share a similar core structure, has also confirmed that they can trigger apoptosis through ROS production and the activation of caspase 3. nih.gov

Studies on a related compound, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, further support these findings. This agent was found to induce apoptosis by activating both caspase-3 and caspase-6 in MOLT-4 cells. nih.govresearchgate.net

Antimicrobial Investigations

In addition to their anti-cancer properties, nitro-indazole derivatives have been evaluated for their efficacy against a variety of microbial pathogens.

Antibacterial Activity

The antibacterial potential of nitro-indazole derivatives has been demonstrated against several bacterial strains, including those resistant to multiple drugs. nih.gov In one study, nitro-based benzo[g]indazoles were screened for activity against both wild-type and multidrug-resistant bacteria. nih.govresearchgate.net Specifically, compounds 12a and 13b showed activity against Neisseria gonorrhoeae, with Minimum Inhibitory Concentration (MIC) values of 250 µg/mL and 62.5 µg/mL, respectively. nih.govresearchgate.net Importantly, these compounds did not exhibit hemolytic activity in human red blood cells, indicating a degree of selectivity. nih.govresearchgate.net The general antimicrobial activity of nitro-containing molecules is often attributed to the production of toxic intermediates upon reduction of the nitro group, which can then damage cellular components like DNA. encyclopedia.pub

CompoundBacterial StrainActivity (MIC)Reference
12aN. gonorrhoeae250 µg/mL nih.govresearchgate.net
13bN. gonorrhoeae62.5 µg/mL nih.govresearchgate.net

Antifungal Activity

While the broader class of nitroaromatic compounds and various nitrogen-containing heterocycles, such as imidazoles and triazoles, are known to possess antifungal properties, specific data on the antifungal activity of 1-(3-methoxypropyl)-6-nitro-1H-indazole derivatives is limited in the reviewed literature. encyclopedia.pubnih.gov Studies on related structures like nitroheteroaryl-1,3,4-thiadiazole derivatives have shown activity against fungi such as Aspergillus fumigatus. researchgate.net However, direct evidence for the antifungal efficacy of the specific 6-nitro-1H-indazole scaffold is not extensively documented in the provided sources.

Antileishmanial Activity and Parasite Growth Inhibition

A significant body of research highlights the potent activity of nitro-indazole derivatives against Leishmania parasites, the causative agents of leishmaniasis.

Derivatives of 3-alkoxy-1-benzyl-5-nitroindazoles have demonstrated potent and selective inhibitory activity against the intracellular amastigote form of several Leishmania species. mdpi.com These compounds were effective against L. amazonensis (IC₅₀ = 0.43–5.6 µM), L. infantum (IC₅₀ = 1.2–3.8 µM), and L. mexicana (IC₅₀ = 1–2.2 µM). mdpi.com Another study focused on 3-chloro-6-nitro-1H-indazole derivatives, identifying compounds that act as promising growth inhibitors of Leishmania major. nih.govnih.gov Molecular docking studies suggest that these compounds may exert their effect by binding to and inhibiting the parasite's trypanothione reductase (TryR) enzyme, which is crucial for its survival. nih.govnih.gov

Further research on 2-benzyl-5-nitroindazolin-3-one derivatives also revealed potent in vitro activity. researchgate.net One compound, 2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetate, was particularly effective, with an IC₅₀ of 0.46 µM against L. amazonensis amastigotes and a very high selectivity index of 875. researchgate.net

The table below summarizes the in vitro antileishmanial activity of selected nitro-indazole derivatives.

Compound ClassLeishmania SpeciesActivity (IC₅₀)Reference
3-alkoxy-1-benzyl-5-nitroindazolesL. amazonensis (amastigotes)0.43–5.6 µM mdpi.com
3-alkoxy-1-benzyl-5-nitroindazolesL. infantum (amastigotes)1.2–3.8 µM mdpi.com
3-alkoxy-1-benzyl-5-nitroindazolesL. mexicana (amastigotes)1–2.2 µM mdpi.com
3-chloro-6-nitro-1H-indazole derivative (Compound 13)L. majorPotent Growth Inhibitor nih.govnih.gov
2-(benzyl-2,3-dihydro-5-nitro-3-oxoindazol-1-yl) ethyl acetateL. amazonensis (amastigotes)0.46 µM researchgate.net

Enzyme and Receptor Interaction Studies

Kinase Inhibition Profiles (e.g., MAPK1, Pim Kinases, FGFRs, EGFR, ERK1/2)

Derivatives of the indazole scaffold have been extensively investigated as inhibitors of various protein kinases due to their structural resemblance to the purine core of ATP. The mitogen-activated protein kinase (MAPK) pathway, which includes the extracellular signal-regulated kinases ERK1 (MAPK3) and ERK2 (MAPK1), is a critical signaling cascade involved in cell proliferation and survival. nih.gov Aberrant activation of this pathway is linked to uncontrolled cell growth in various cancers. nih.gov

Indazole-pyrrolidine derivatives have been developed as potent and selective ERK1/2 inhibitors. For instance, the compound MK-8353, a reversible and orally bioavailable inhibitor, demonstrated strong target affinity with IC50 values of 4 nM for ERK1 and 1 nM for ERK2. nih.gov Other research efforts have focused on modifying the indazole scaffold to improve drug-like properties, leading to compounds that exhibit substantial tumor regression in preclinical xenograft models. nih.gov

The fibroblast growth factor receptors (FGFRs) are another family of tyrosine kinases where indazole derivatives have shown promise. FGFR signaling is involved in cell proliferation, survival, and migration, and alterations in FGFR genes are oncogenic drivers in multiple tumor types. nih.gov Several selective, ATP-competitive FGFR inhibitors are under clinical investigation, targeting the kinase domain at nanomolar concentrations. nih.gov

Furthermore, the epidermal growth factor receptor (EGFR) has been a target for indazole-based inhibitors. Third-generation covalent EGFR inhibitors have been developed that show high potency against common oncogenic mutants while sparing the wild-type receptor. One such inhibitor, Mavelertinib, which incorporates a purine-like core that can be mimicked by indazole structures, effectively binds to the ATP-binding site of mutant EGFR. researchgate.net

Table 1: Kinase Inhibition by Selected Indazole Derivatives

Kinase Target Derivative Type Key Findings
ERK1/2 Indazole-pyrrolidine Reversible, high-affinity inhibition with IC50 values in the low nanomolar range. nih.gov
FGFRs General Indazole Scaffold Development of selective, ATP-competitive inhibitors targeting the FGFR kinase domain. nih.gov
EGFR Purine-mimetic scaffold Covalent inhibitors targeting oncogenic EGFR mutants with high selectivity over wild-type. researchgate.net

Receptor Binding and Modulation (e.g., Estrogen Receptor, S1P1 Receptor, α7 Nicotinic Acetylcholine Receptor)

The versatility of the indazole and related pyrazole core extends to the modulation of various receptors, including nuclear hormone receptors and ligand-gated ion channels.

Estrogen Receptor (ER): The pyrazole scaffold, a close structural relative of indazole, has been instrumental in developing ligands that can selectively target estrogen receptor isoforms. For example, methyl-piperidino-pyrazole (MPP) is a well-characterized ERα-selective antagonist that binds to the α isoform with approximately 200-fold greater affinity than the β isoform. researchgate.net It effectively suppresses estradiol-stimulated activity through ERα but not ERβ. researchgate.net This highlights the potential for indazole derivatives to be tailored for selective modulation of estrogen signaling pathways.

α7 Nicotinic Acetylcholine Receptor (α7 nAChR): The α7 nAChR is a therapeutic target for a range of neurological and inflammatory disorders. nih.govnih.gov This receptor, a member of the cys-loop superfamily of ligand-gated ion channels, has unique properties, including rapid desensitization and high calcium permeability. nih.gov Indazole and triazole-based compounds have been designed as selective α7 nAChR agonists. researchgate.net These ligands interact with key amino acid residues in the receptor's binding site. Some compounds act as conventional agonists that open the ion channel, while others, known as silent agonists, bind to the receptor and shift it to a desensitized state without channel opening. nih.gov

Other Biological Target Modulations (e.g., Trypanothione Reductase, G-quadruplex Binders)

G-quadruplex Binders: G-quadruplexes are secondary structures formed in guanine-rich nucleic acid sequences, which are prevalent in telomeric regions and oncogene promoter sites. Stabilizing these structures with small molecules is a promising strategy for cancer therapy. While specific studies on this compound are not prominent, related heterocyclic compounds have been successfully developed as G-quadruplex binders. nih.gov For instance, novel hydrazone-based compounds and cyclic anthraquinone derivatives have been shown to be potent G-quadruplex stabilizers. nih.govnih.gov These molecules exhibit high selectivity for G-quadruplex DNA over duplex DNA and can trap these structures within the nucleus of cancer cells, leading to cytotoxic activity. nih.govnih.gov This line of research suggests a potential application for appropriately functionalized indazole derivatives.

Anti-inflammatory Effects in Preclinical Models

Indazole derivatives, including 6-nitroindazole, have demonstrated significant anti-inflammatory properties in various preclinical studies. nih.govresearchgate.net The mechanisms underlying these effects often involve the modulation of key inflammatory pathways and mediators. nih.govresearchgate.net

In Vitro Assays for Inflammatory Markers

Studies using in vitro models, such as lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7), have been crucial in elucidating the anti-inflammatory mechanisms of indazole derivatives. mdpi.com In these assays, indazole compounds have been shown to inhibit the production of key inflammatory mediators.

For instance, 6-nitroindazole has been observed to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins. nih.govresearchgate.net Furthermore, these derivatives can suppress the production of pro-inflammatory cytokines, including Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.govresearchgate.net The inhibition of these markers is often concentration-dependent. nih.gov The anti-inflammatory activity is also linked to the scavenging of free radicals, with 6-nitroindazole showing significant inhibition of lipid peroxidation. nih.gov Some studies have also pointed to the modulation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the inflammatory response by activating caspase-1 and processing pro-IL-1β into its mature, active form. frontiersin.org

Table 2: In Vitro Anti-inflammatory Activity of Indazole Derivatives

Inflammatory Marker Model System Effect of Indazole Derivatives
Cyclooxygenase-2 (COX-2) In vitro enzyme assays Concentration-dependent inhibition. researchgate.net
TNF-α LPS-stimulated macrophages Reduced production/secretion. researchgate.net
IL-1β LPS-stimulated macrophages Reduced production/secretion. researchgate.netfrontiersin.org
Lipid Peroxidation In vitro assays Concentration-dependent inhibition. nih.gov
NLRP3 Inflammasome LPS-stimulated macrophages Decreased levels of NLRP3 and cleaved caspase-1. frontiersin.org

Efficacy in Non-Human In Vivo Inflammation Models (e.g., LPS-induced acute lung injury in mice)

The anti-inflammatory potential of indazole derivatives has been confirmed in animal models of inflammation. In the carrageenan-induced rat paw edema model, 6-nitroindazole produced a significant, dose-dependent, and time-dependent inhibition of inflammation. nih.govresearchgate.net

A more specific and clinically relevant model is lipopolysaccharide (LPS)-induced acute lung injury (ALI) in mice. nih.gov ALI is characterized by severe pulmonary inflammation, edema, and infiltration of inflammatory cells. frontiersin.orgnih.gov In this model, the administration of compounds with anti-inflammatory properties has been shown to be protective. Treatment can significantly reduce lung edema (measured by the wet-to-dry weight ratio), decrease the infiltration of neutrophils into the lungs, and lower the levels of inflammatory mediators like IL-1β in bronchoalveolar lavage fluid. frontiersin.orgnih.govresearchgate.net The protective mechanism in the ALI model is often linked to the inhibition of the NLRP3 inflammasome and NF-κB signaling pathways, which are critical drivers of the inflammatory cascade initiated by LPS. frontiersin.org

Other Investigated Biological Activities (e.g., Anti-HIV, Antiarrhythmic, Antidiabetic, Anti-neurodegenerative)

The indazole nucleus is a versatile scaffold that has been explored for a wide range of pharmacological activities. nih.govpnrjournal.com Derivatives of indazole have shown potential in several therapeutic areas, including cardiovascular and metabolic diseases. nih.gov While research on this compound itself is limited, studies on related nitroindazole and indazole derivatives have indicated potential for anti-HIV, antiarrhythmic, antidiabetic, and anti-neurodegenerative effects. nih.govresearchgate.netresearchgate.netresearchgate.net

Anti-HIV Activity: Certain nitro-containing heterocyclic compounds, such as nitroimidazole derivatives, have been synthesized and evaluated for their anti-HIV activity. researchgate.net For instance, a series of 4-nitroimidazole derivatives were assessed for their ability to inhibit HIV-1 and HIV-2 replication. researchgate.net Similarly, some 6-substituted acyclouridine derivatives have demonstrated anti-HIV-1 activity. nih.gov

Antiarrhythmic Activity: The therapeutic potential of indazole derivatives in cardiovascular diseases, including arrhythmia, has been noted. nih.gov Specific 1,2,3-triazole derivatives have been investigated for their antiarrhythmic properties, with some compounds showing a dose-dependent effect against chemically-induced arrhythmia. nih.gov

Antidiabetic Activity: Several indazole and benzothiazole derivatives have been evaluated for their antidiabetic potential. nih.govnih.govresearchgate.net These compounds have been shown to lower plasma glucose levels in animal models of non-insulin-dependent diabetes mellitus. nih.gov For example, certain indeno[1,2-c]pyrazol-4(1H)-ones, which can be considered indazole-related structures, have demonstrated potent inhibitory activity against key enzymes involved in carbohydrate metabolism. nih.gov

Anti-neurodegenerative Activity: Indazole derivatives are also being investigated for their potential in treating neurodegenerative diseases. researchgate.net A notable example is edaravone, an indazole derivative used in the treatment of amyotrophic lateral sclerosis (ALS). nih.gov

Biochemical Pathway Interventions

The biological activities of indazole derivatives are often attributed to their interaction with specific biochemical pathways.

Anti-HIV: Some nitroimidazole derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs), targeting a key enzyme in the HIV replication cycle. researchgate.net

Antidiabetic: The antidiabetic effects of certain indazole and related derivatives are linked to the inhibition of enzymes such as α-amylase and α-glucosidase. nih.gov These enzymes are crucial for the digestion of carbohydrates, and their inhibition can help to control postprandial hyperglycemia. nih.gov Another targeted pathway is the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in glucocorticoid metabolism, which can influence glucose homeostasis. nih.govresearchgate.net

Anti-neurodegenerative: The mechanisms of action for indazole derivatives in neurodegenerative diseases are varied. For instance, some compounds are being explored for their ability to treat inflammatory disorders and neurodegenerative conditions. researchgate.net

Cellular Assays for Specific Biological Pathways

A variety of in vitro assays are employed to evaluate the biological activity of these compounds at the cellular level.

Anti-HIV Assays: The anti-HIV activity of compounds is often tested in human T-lymphocyte (MT-4) cells infected with HIV-1 or HIV-2 strains. researchgate.net The inhibitory concentration (IC50) is determined to assess the potency of the compounds in preventing viral replication. researchgate.net

Antidiabetic Assays: In vitro enzyme inhibition assays are commonly used to screen for antidiabetic activity. These assays measure the ability of compounds to inhibit enzymes like α-glucosidase and α-amylase. nih.gov

Cytotoxicity Assays: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide (MTT) assay is a standard method used to assess the cytotoxicity of compounds on various cell lines. nih.gov This is crucial for determining the therapeutic index of a potential drug candidate.

Data Tables

Table 1: Anti-HIV Activity of Selected Heterocyclic Derivatives

Compound Class Specific Derivative Target Activity (EC50/IC50) Cell Line
4-Nitroimidazoles Substituted 1,2,3-triazolo analogs HIV-1 / HIV-2 >0.44 µM MT-4
Acyclouridines 6-(cyclohexylthio) derivative HIV-1 (HTLV-IIIB) 8.2 µM -

Table 2: Antidiabetic Activity of Selected Indazole-Related Derivatives

Compound Class Specific Derivative Target Enzyme Activity (IC50)
Indeno[1,2-c]pyrazol-4(1H)-ones Derivative 4e α-glucosidase 6.71 µg/mL
Indeno[1,2-c]pyrazol-4(1H)-ones Derivative 4i α-amylase 11.90 µg/mL
Standard Drug Acarbose α-glucosidase 9.35 µg/mL

Structure Activity Relationship Sar Studies and Molecular Design

Impact of N1-Substitution (e.g., 3-methoxypropyl chain) on Biological Activity and Selectivity

The 3-methoxypropyl chain at the N1 position of 1-(3-methoxypropyl)-6-nitro-1H-indazole introduces several key features:

Flexibility and Conformation: The propyl chain provides conformational flexibility, allowing the molecule to adopt various spatial arrangements to optimize its interaction with a binding site.

Lipophilicity and Solubility: The alkyl nature of the chain increases lipophilicity, which can enhance membrane permeability. The terminal methoxy (B1213986) group, with its ether oxygen, adds a degree of polarity and can act as a hydrogen bond acceptor. This balance between lipophilicity and polarity is crucial for achieving desirable absorption, distribution, metabolism, and excretion (ADME) properties.

Target Interactions: The terminal methoxy group can form specific hydrogen bonds with amino acid residues in a protein's active site, potentially increasing binding affinity and selectivity. In the context of kinase inhibitors, for example, N1-substituents can be directed towards the solvent-exposed region of the ATP-binding pocket, where they can be modified to improve potency and selectivity.

While direct SAR studies on the 3-methoxypropyl group on a 6-nitro-1H-indazole are not extensively detailed in the provided literature, broader studies on indazole derivatives consistently highlight the importance of the N1-substituent. For instance, in the development of selective estrogen receptor degraders (SERDs), replacing a simple ethyl group with a larger cyclobutyl group at the N1 position led to enhanced potency. nih.gov This underscores the principle that the size, shape, and functionality of the N1-substituent are key handles for modulating biological activity.

Role of the Nitro Group at Position 6 on Indazole Bioactivity

The nitro group (–NO2) is a strong electron-withdrawing group that significantly influences the electronic properties of the indazole ring. researchgate.net Its placement at position 6 has profound implications for the molecule's reactivity, binding interactions, and potential metabolic pathways.

Key effects of the 6-nitro group include:

Electronic Modulation: The electron-withdrawing nature of the nitro group decreases the electron density of the bicyclic ring system. This can modulate the pKa of the indazole core and influence the strength of hydrogen bonds it may form with a biological target.

Target-Specific Interactions: The nitro group can participate in specific interactions, such as hydrogen bonding and dipole-dipole interactions, with target proteins. These interactions can be crucial for anchoring the molecule in the binding site and contributing to its inhibitory potency.

Metabolic Considerations: Aromatic nitro groups can be subject to in vivo reduction, leading to the formation of highly reactive hydroxylamines and nitrosoamines. cambridgemedchemconsulting.com This metabolic pathway is a critical consideration in drug design, as these reactive species can be associated with toxicity. researchgate.netsvedbergopen.com

Research on various 6-nitro-1H-indazole derivatives has demonstrated their potential across different therapeutic areas. These studies confirm that the 6-nitro substitution is compatible with, and often essential for, significant biological activity. nih.govmdpi.comscielo.brresearchgate.net For example, certain 3-chloro-6-nitro-1H-indazole derivatives have shown potent antileishmanial activity, particularly against Leishmania infantum. nih.gov Furthermore, some 6-nitro-benzo[g]indazole derivatives have displayed notable antiproliferative activity against lung carcinoma cell lines. mdpi.comresearchgate.net

Compound ClassBiological ActivityReference
3-chloro-6-nitro-1H-indazole derivativesAntileishmanial activity against L. infantum nih.gov
6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole derivativesAntiproliferative activity against NCI-H460 lung cancer cells mdpi.com
2-azetidinone derivatives of 6-nitro-1H-indazoleAntibacterial, antifungal, and antitubercular activities scielo.br

Influence of Substitutions at Other Indazole Core Positions (e.g., C3, C4, C5) on Pharmacological Profiles

Structure-activity relationship studies consistently reveal that substitutions at the C3, C4, and C5 positions of the indazole core are pivotal for tuning pharmacological profiles. nih.gov

C3 Position: The C3 position is a common site for modification to influence potency and selectivity. SAR studies on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers showed that the specific 3-carboxamide regiochemistry is critical for activity; the reverse amide isomer was inactive. nih.gov In the context of kinase inhibitors, introducing aryl groups or various heterocyclic rings at the C3 position has been a successful strategy for modulating potency. nih.govnih.gov

C4 and C5 Positions: Substitutions at these positions on the benzene (B151609) portion of the indazole ring can significantly impact activity. For inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), SAR analysis indicated that substituent groups at both the C4 and C6 positions of the 1H-indazole scaffold played a crucial role in inhibition. nih.gov In the development of Aurora kinase inhibitors, a C5-substituted sulfonamide derivative exhibited a remarkable increase in activity compared to other substitutions. nih.gov Similarly, for inhibitors of human GSK-3, a methoxy group at the C5 position was found to be important for high potency. nih.gov

PositionSubstituent TypeObserved Effect on Biological TargetReference
C3CarboxamideCritical for CRAC channel inhibition; specific regiochemistry required. nih.gov
C3Heterocyclic ringsLed to moderate potency in kinase inhibitors. nih.gov
C4 & C6Various substituentsCrucial for IDO1 inhibitory activity. nih.gov
C5SulfonamideRemarkable activity improvement for Aurora kinase inhibitors. nih.gov
C5Methoxy groupImportant for high potency against GSK-3. nih.gov

Scaffold Hopping and Isosteric Replacements in Indazole Derivatives

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering new, structurally distinct core scaffolds that retain the biological activity of a known parent compound. acs.org The indazole ring has proven to be a highly successful privileged scaffold in such exercises, particularly as a replacement for the indole (B1671886) core. pharmablock.comnih.govrsc.orgresearchgate.net This strategy is valuable for generating novel chemotypes with potentially improved properties or to circumvent existing patents. nih.gov For example, by hopping from an indole to an indazole core, researchers successfully transformed MCL-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors. nih.govrsc.org

Isosteric replacement involves substituting an atom or a group of atoms with another that has broadly similar physicochemical or topological properties, with the goal of maintaining or improving biological activity, altering pharmacokinetics, or reducing toxicity. cambridgemedchemconsulting.com The indazole scaffold itself is frequently used as a bioisostere for other aromatic systems like phenol (B47542) and indole. pharmablock.comnih.govacs.org

Indazole for Indole/Phenol: Compared to indole, indazole possesses an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially improving affinity for a target protein. pharmablock.com As a bioisostere for phenol, indazole tends to be more lipophilic and less susceptible to phase I and II metabolism, such as glucuronidation, which can improve metabolic stability. pharmablock.comnih.gov

Nitro Group Replacements: Given the potential for metabolic liabilities associated with the nitro group, its bioisosteric replacement is a common strategy in medicinal chemistry. cambridgemedchemconsulting.com Identifying suitable replacements that can mimic the electronic and steric properties of the nitro group is a key challenge.

Original MoietyBioisosteric ReplacementRationale / AdvantageReference
IndoleIndazoleIntroduces a hydrogen bond acceptor (N2); creates novel chemotype. pharmablock.comnih.gov
PhenolIndazoleIncreases metabolic stability by avoiding glucuronidation; modulates lipophilicity. pharmablock.comnih.gov
Amide1,2,4-OxadiazoleUsed in an indazole-bearing compound to generate a potent and selective MAO B inhibitor. cnr.itnih.gov

Design Principles for Modulating Target Specificity and Efficacy

Based on the SAR data for indazole derivatives, several key design principles can be formulated to guide the optimization of compounds like this compound for improved target specificity and efficacy.

Systematic N1-Substituent Exploration: The N1-substituent is a critical modulator of activity and pharmacokinetics. The 3-methoxypropyl chain offers a starting point for exploring variations in length, flexibility, and terminal functional groups. For instance, altering the chain length or introducing different hydrogen bond acceptors/donors could optimize interactions within a specific sub-pocket of a target protein, thereby enhancing both potency and selectivity.

Strategic C3, C4, and C5 Functionalization: The indazole core should be systematically decorated with different functional groups at the C3, C4, and C5 positions. Structure-based design can guide the choice of substituents to exploit specific interactions with the target. For example, adding bulky aryl groups at C3 can probe deeper pockets, while smaller polar groups at C4 or C5 could improve solubility and engage with surface residues. nih.govnih.gov

Managing the 6-Nitro Group: While the 6-nitro group can be essential for potent activity, its potential for metabolic reduction must be addressed. cambridgemedchemconsulting.com One strategy is to explore bioisosteric replacements that retain the key electron-withdrawing and hydrogen-bonding characteristics. Alternatively, flanking the nitro group with other substituents could sterically hinder the approach of metabolic enzymes, thereby improving the compound's safety profile.

Leveraging Scaffold Hopping and Bioisosterism: The indazole core itself can be considered a starting point for scaffold hopping to identify entirely new core structures. pharmablock.comnih.gov Furthermore, other components of the molecule can be subjected to isosteric replacement. This approach, often guided by computational modeling, can lead to the discovery of compounds with superior drug-like properties. cnr.itnih.gov

Multi-Target Design: For complex diseases like cancer, designing compounds that inhibit multiple targets can be a powerful strategy. nih.govrsc.org The indazole scaffold has proven amenable to this approach, as seen in the development of dual MCL-1/BCL-2 inhibitors. nih.govrsc.org By carefully selecting and combining substituents at different positions on the indazole ring, it is possible to design molecules with a desired polypharmacological profile.

Broader Applications and Emerging Research Areas for 1 3 Methoxypropyl 6 Nitro 1h Indazole and Analogues

Utility as Synthetic Intermediates in Complex Molecule Synthesis

The 6-nitro-1H-indazole core is a valuable building block in organic synthesis, primarily due to the versatile reactivity of the nitro group. A key transformation is the reduction of the nitro group to a primary amine, yielding a 6-amino-1H-indazole derivative. This amino group serves as a crucial handle for constructing more complex molecules. For instance, it can undergo acylation to form amides, be used in reductive amination, or participate in coupling reactions to build larger molecular frameworks.

This synthetic utility is highlighted by the preparation of various biologically active compounds. For example, 1H-indazole-3-amine derivatives have been synthesized as promising anticancer agents. nih.gov The synthesis often begins with a substituted benzonitrile (B105546) which is cyclized to form the indazole-amine core. nih.gov Further modifications are then made to this core structure. Similarly, studies have focused on creating 1,3-dimethyl-6-amino-1H-indazole derivatives as potential inhibitors of Indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer immunity. nih.gov The synthesis of these molecules starts with 3-methyl-6-nitro-1H-indazole, which is N-alkylated and then reduced to the corresponding 6-amino derivative. researchgate.net

The general synthetic pathway from a 6-nitro-indazole to a more complex derivative often involves the following steps:

N-Alkylation: Introduction of a substituent, such as the 3-methoxypropyl group, at the N-1 position of the indazole ring.

Nitro Group Reduction: Conversion of the -NO2 group at the 6-position to an -NH2 group, typically using reducing agents like palladium on carbon (Pd/C) with hydrogen gas or transfer hydrogenation. researchgate.net

Functionalization of the Amine: The resulting 6-amino-indazole can then be used in a variety of subsequent reactions, such as amide bond formation or Suzuki coupling, to build the final complex molecule. nih.gov

This strategic use of the nitro-indazole scaffold allows chemists to access a wide range of substituted indazoles for screening in drug discovery and other areas of chemical research.

Potential in Agrochemistry Research (e.g., Pesticide Development)

The indazole nucleus is recognized for its wide range of pharmacological and biological activities, which extends into the agrochemical field. researchgate.net Nitro-substituted heterocyclic compounds, in particular, are explored for their potential as active ingredients in pesticides due to their often-enhanced biological effects. While 1-(3-methoxypropyl)-6-nitro-1H-indazole itself is not a commercialized pesticide, its structural motifs are relevant to agrochemical design.

Research into nitro-indazole derivatives has demonstrated activities that are pertinent to crop protection, such as antimicrobial and antiparasitic properties. researchgate.netacgpubs.org For instance, a series of new sulfonamide and carbamate (B1207046) derivatives of 5-nitro-1H-indazole were synthesized and showed significant antibacterial and antifungal activity against various strains. acgpubs.org This suggests that the nitro-indazole scaffold can be a viable pharmacophore for developing new fungicides or bactericides. Furthermore, other 5-nitroindazole (B105863) derivatives have been investigated for their use as antiprotozoal agents. google.com

The development of modern pesticides often focuses on novel modes of action to combat resistance. Azole compounds, a class to which indazole belongs, are already well-established in agrochemistry, particularly as fungicides (e.g., demethylation inhibitors or DMIs). The exploration of substituted nitro-indazoles represents a continuing effort to discover new chemical entities with potent and selective biological activity for use in agriculture.

Exploration in Materials Science (e.g., Polymers, Coatings)

The application of this compound and its analogues in materials science is an emerging area of research, driven by the desire to create functional polymers and coatings with tailored properties. mdpi.comuni-mainz.de The incorporation of specific organic molecules into polymer chains can impart unique characteristics such as enhanced thermal stability, conductivity, optical properties, or biological activity. nih.gov

A potential route for integrating indazole derivatives into materials involves the chemical modification of the molecule to create a polymerizable monomer. The key steps for this hypothetical application would be:

Functionalization: The nitro group of this compound can be reduced to an amine (1-(3-methoxypropyl)-6-amino-1H-indazole).

Monomer Synthesis: This amino group can then be reacted with molecules like acryloyl chloride or methacrylic anhydride (B1165640) to attach a polymerizable vinyl group.

Polymerization: The resulting indazole-containing monomer could then be co-polymerized with other standard monomers (like acrylates or styrenes) to create a functional polymer.

By incorporating the indazole moiety as a pendant group on a polymer backbone, the resulting material could exhibit novel properties. For example, the heterocyclic nature of the indazole ring might enhance the thermal stability of the polymer or alter its surface energy, making it useful in specialized coatings. If integrated into conductive polymers, the electron-rich nature of the indazole could influence the material's electronic properties. nih.gov This approach allows for the creation of "smart" materials where the properties are controlled at the molecular level. uni-mainz.de

Investigation in Energetic Materials (as part of nitroazole class)

Nitro-substituted nitrogen-containing heterocyclic compounds, often referred to as nitroazoles, are a significant class of energetic materials. These compounds are investigated as potential explosives and propellants due to a combination of desirable properties. The class includes nitrated pyrazoles, imidazoles, triazoles, and tetrazoles. Indazole is a benzofused pyrazole (B372694), and its nitrated derivatives like this compound can be considered within this category.

The key characteristics of nitroazole-based energetic materials include:

High Nitrogen Content: The presence of multiple nitrogen atoms in the heterocyclic ring leads to a high nitrogen content, which upon decomposition releases large volumes of nitrogen gas (N2), a very stable molecule. This contributes to both the energy output and the environmentally friendly nature of the decomposition products.

High Positive Heat of Formation: The numerous N-N and C-N bonds within these molecules store a significant amount of chemical energy, resulting in a high positive heat of formation, which is a primary indicator of energetic performance.

High Density: The planar structure of the aromatic rings and strong intermolecular interactions often lead to dense crystal packing, which is correlated with higher detonation velocity and pressure.

Good Thermal Stability: The aromaticity of the azole ring imparts a degree of thermal stability, which is a critical safety parameter for an energetic material.

The nitro group serves as the primary energetic functional group (oxidizer), while the indazole backbone acts as the fuel. While some simple nitropyrazoles are used as intermediates for more powerful explosives, many complex nitro-azole derivatives are developed to balance high performance with low sensitivity to accidental detonation from impact or friction. ontosight.ai Theoretical studies on benzimidazole (B57391) derivatives, which are structurally related to indazoles, show that nitro groups increase the chemical stability and explosive properties of the compounds. nih.gov

PropertySignificance in Energetic MaterialsRelation to Nitro-Indazoles
High Heat of Formation Indicates high energy density.Contributed by the numerous C-N and N-N bonds in the indazole ring.
High Density Correlates with higher detonation performance.Fused ring structure and nitro group promote dense packing.
Good Thermal Stability Important for safety during storage and handling.The aromatic indazole core provides inherent stability.
High Nitrogen Content Leads to high gas volume upon decomposition.The diazole ring ensures a high N:C ratio.

This table is interactive.

Corrosion Inhibition Studies

Substituted nitro-indazoles have demonstrated significant potential as corrosion inhibitors, particularly for protecting metals like steel in acidic environments. These environments are common in industrial processes such as acid pickling, oil and gas exploration, and chemical cleaning. The effectiveness of an organic inhibitor is typically related to its ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.

The indazole ring, with its nitrogen heteroatoms and pi-electron system, is an effective structural motif for adsorption. The presence of a nitro group and other substituents can further enhance this interaction. Studies on analogues of this compound have provided detailed insights into their inhibition mechanism.

For example, research on 3-bromo-6-nitro-1-(prop-2-yn-1-yl)-1H-indazole as an inhibitor for mild steel in 1.0 M HCl solution revealed several key findings:

High Efficiency: The inhibition efficiency increased with the concentration of the inhibitor.

Mixed-Type Inhibition: Potentiodynamic polarization studies showed that the compound inhibits both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, classifying it as a mixed-type inhibitor.

Adsorption Mechanism: The adsorption of the inhibitor molecules on the steel surface was found to obey the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface.

Similarly, a study on 2-methyl-6-nitro-2H-indazole and 1-ethyl-6-nitro-3a,7a-dihydro-1H-indazole found that these compounds achieved inhibition efficiencies up to 96.5% for C38 steel in 1 M HCl. researchgate.net The efficiency was found to decrease at higher temperatures, which is characteristic of a physical adsorption mechanism. researchgate.net

The following table summarizes findings from a study on a related 6-nitro-indazole derivative.

ParameterObservationImplication
Inhibition Efficiency (IE%) Increases with inhibitor concentration (reaching >90%).Effective surface coverage and protection.
Corrosion Current (Icorr) Decreases in the presence of the inhibitor.Slower rate of metal corrosion.
Inhibitor Type Mixed-Type (Affects both Anodic and Cathodic reactions).Comprehensive inhibition of the corrosion process.
Adsorption Isotherm Obeys Langmuir Isotherm.Indicates monolayer adsorption on the metal surface.

This table is interactive and based on data for analogous 6-nitro-indazole corrosion inhibitors.

Conclusion and Future Research Directions

Summary of Key Research Findings and Contributions

Research into the broader family of 6-nitroindazoles has highlighted their potential as valuable intermediates in the synthesis of various biologically active molecules. researchgate.netnih.gov The nitro group at the 6-position serves as a versatile functional handle for further chemical modifications, enabling the creation of diverse compound libraries for drug discovery. researchgate.net Studies on similar substituted indazoles have demonstrated activities including anticancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov For instance, certain nitro-based indazole derivatives have shown promise as antileishmanial agents. nih.govnih.gov The introduction of an N-alkyl substituent, such as the 3-methoxypropyl group, can significantly influence the compound's physicochemical properties, including solubility and cell permeability, which are critical for its pharmacokinetic profile.

Identification of Knowledge Gaps and Unexplored Research Avenues

The primary knowledge gap is the absence of specific biological and pharmacological data for 1-(3-methoxypropyl)-6-nitro-1H-indazole . Future research should focus on the following unexplored avenues:

Synthesis and Characterization: Detailed and optimized synthetic protocols for This compound need to be established and the compound fully characterized using modern analytical techniques.

Biological Screening: The compound should be subjected to a broad range of biological screenings to identify any potential therapeutic activities. This should include assays for anticancer, anti-inflammatory, antimicrobial, and antiviral properties, areas where other indazole derivatives have shown promise. nih.govnih.govnih.gov

Mechanism of Action Studies: Should any significant biological activity be identified, subsequent studies should aim to elucidate the mechanism of action at a molecular level.

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of This compound would be crucial to establish structure-activity relationships, guiding the design of more potent and selective compounds.

Methodological Advancements and Technological Innovations in Indazole Research

Recent years have seen significant progress in the synthetic methodologies for indazole derivatives, which can be applied to the study of This compound . researchgate.netbohrium.com These advancements include:

Catalyst-Based Approaches: The use of transition-metal catalysts has enhanced the efficiency and selectivity of indazole synthesis. bohrium.com

Green Chemistry Methods: Eco-friendly approaches are being increasingly adopted for the synthesis of indazole scaffolds. bohrium.com

High-Throughput Screening: Modern screening techniques allow for the rapid evaluation of large libraries of compounds, which would be beneficial in assessing the biological potential of newly synthesized indazole derivatives.

Computational Chemistry: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are invaluable tools for predicting the biological activity and guiding the rational design of new indazole-based compounds. longdom.org

Prospects for Rational Design of Novel Indazole-Based Chemical Probes and Preclinical Candidates

The indazole scaffold is a "privileged structure" in medicinal chemistry, meaning it can bind to multiple biological targets with high affinity. researchgate.net This versatility provides a strong foundation for the rational design of novel chemical probes and preclinical candidates based on the This compound core.

Future design strategies could involve:

Modification of the N-1 Substituent: The 3-methoxypropyl group can be altered to fine-tune lipophilicity and pharmacokinetic properties.

Functionalization of the Nitro Group: The nitro group can be reduced to an amino group, which can then be further derivatized to introduce a wide variety of functional groups, potentially leading to new biological activities.

Introduction of Substituents on the Benzene (B151609) Ring: Further substitution on the benzene ring can modulate the electronic properties and steric profile of the molecule, influencing its interaction with biological targets.

By employing structure-based drug design and computational modeling, it is possible to rationally design derivatives of This compound with improved potency, selectivity, and drug-like properties. nih.govnih.gov

Collaborative Opportunities in Multidisciplinary Research

The exploration of This compound and its analogues presents numerous opportunities for multidisciplinary collaboration:

Synthetic and Medicinal Chemists: To design and synthesize novel derivatives.

Biologists and Pharmacologists: To conduct in vitro and in vivo evaluations of the synthesized compounds.

Computational Chemists: To perform molecular modeling studies to guide drug design and understand structure-activity relationships.

Structural Biologists: To determine the crystal structures of active compounds bound to their biological targets, providing insights for further optimization.

Such collaborative efforts are essential to accelerate the discovery and development of new therapeutic agents based on the indazole scaffold.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(3-methoxypropyl)-6-nitro-1H-indazole, and how is regioselectivity (N1 vs. N2 alkylation) optimized?

The compound is synthesized via alkylation of 6-nitro-1H-indazole with 3-methoxypropyl bromide. Regioselectivity for N1 substitution is controlled by:

  • Solvent choice : Polar aprotic solvents like DMF enhance reaction efficiency.
  • Base selection : Potassium carbonate (K₂CO₃) minimizes byproduct formation.
  • Temperature : Reactions at room temperature (20–25°C) favor N1 selectivity over prolonged reaction times. Progress is monitored via TLC or HPLC, with final purification by column chromatography .

Q. Which analytical techniques are critical for structural confirmation and purity assessment of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., methoxypropyl group at N1, nitro at C6).
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (C₁₁H₁₃N₃O₃, theoretical 259.09 g/mol).
  • X-ray Crystallography : SHELXL refines crystal structures to resolve steric effects of the methoxypropyl group .

Q. How can researchers validate the stability of this compound under various storage conditions?

Conduct accelerated stability studies:

  • Thermal stability : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC.
  • Photostability : Expose to UV light (ICH Q1B guidelines) and quantify nitro-group reduction products .

Advanced Research Questions

Q. What strategies address contradictory bioactivity data in enzyme inhibition assays (e.g., IDO1 or nitric oxide synthase)?

  • Assay standardization : Use recombinant enzymes with validated activity (e.g., kynurenine quantification for IDO1).
  • Orthogonal validation : Compare results across methods (e.g., SPR for binding kinetics, fluorometric assays for catalytic inhibition).
  • Compound purity : Ensure >98% purity via preparative HPLC to exclude confounding effects of synthetic byproducts .

Q. How can computational modeling predict the interaction of this compound with biological targets?

  • Molecular docking : Use AutoDock Vina to map nitro and methoxypropyl groups to active-site residues (e.g., heme-binding pockets in oxidoreductases).
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns (AMBER/CHARMM force fields) to assess conformational stability.
  • QM/MM hybrid methods : Evaluate electron transfer between the nitro group and catalytic metal ions .

Q. What experimental approaches optimize the compound’s solubility and bioavailability for in vivo studies?

  • Co-solvent systems : Test DMSO/PEG-400 mixtures for parenteral administration.
  • Prodrug design : Modify the nitro group to a prodrug moiety (e.g., amine-protected derivatives) for pH-dependent release.
  • Micellar encapsulation : Use poloxamers or liposomes to enhance aqueous solubility .

Q. How can researchers resolve discrepancies in crystallographic data during structural refinement?

  • Twinned data analysis : Use SHELXL’s TWIN/BASF commands to model twin domains in high-symmetry space groups.
  • Hydrogen bonding networks : Validate intermolecular interactions (e.g., nitro-group π-stacking) via Hirshfeld surface analysis.
  • Disorder modeling : Apply PART/SUMP restraints for flexible methoxypropyl chains .

Methodological Considerations Table

Research AspectKey ParametersTools/TechniquesReferences
Synthesis Solvent (DMF), base (K₂CO₃), alkylation time (24–48 hr)HPLC, TLC, column chromatography
Structural Analysis Crystal system (monoclinic), space group (P2₁/c)SHELXL, Olex2, Mercury
Bioactivity IC₅₀ (IDO1: ≤1 µM), Km (substrate competition)SPR, fluorometric assays
Computational Docking score (ΔG ≤ −8 kcal/mol), RMSD (<2 Å)AutoDock Vina, AMBER

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